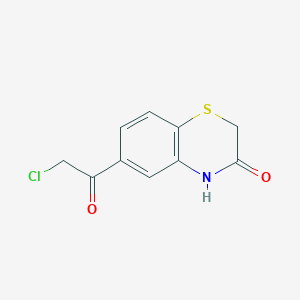

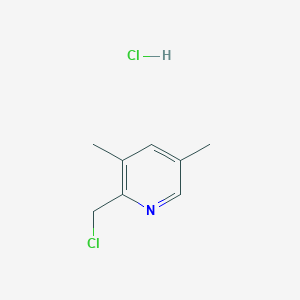

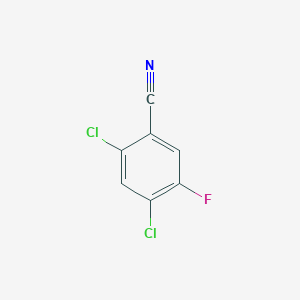

2,4-Dichloro-5-fluorobenzonitrile

Overview

Description

2,4-Dichloro-5-fluorobenzonitrile is a compound that is not directly discussed in the provided papers, but its structural analogs and derivatives are extensively studied. These compounds are often used as building blocks in the synthesis of various heterocyclic compounds and have applications in drug discovery and material sciences. The papers provided discuss the synthesis, structural analysis, and properties of related halogenated benzonitriles, which can offer insights into the behavior of this compound.

Synthesis Analysis

The synthesis of halogenated benzonitriles, such as 2,4-Dibromo-5-fluorobenzonitrile, involves detailed procedures that can yield high product percentages . Similarly, the synthesis of 2,4-diaminoquinazolines from 2-fluorobenzonitriles demonstrates the reactivity of such compounds under specific conditions, which could be extrapolated to the synthesis of this compound . The attempted cyanation of a diazonium salt derived from 2,4-difluoro-6-nitroaniline, although not yielding the desired product, shows the complexity and challenges in synthesizing certain halogenated benzonitriles .

Molecular Structure Analysis

X-ray crystallography is a common technique used to elucidate the structure of halogenated benzonitriles. For instance, the crystal structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed using this method . Similarly, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed, providing insights into the molecular geometry and interactions such as hydrogen bonding and π-π stacking .

Chemical Reactions Analysis

The reactivity of halogenated benzonitriles in chemical reactions is highlighted by their use in synthesizing various heterocyclic compounds. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid serves as a multireactive building block for the preparation of substituted nitrogenous heterocycles . The synthesis of ester derivatives from 2-fluoro-4-hydroxybenzonitrile and 3-fluoro-4-hydroxybenzonitrile also demonstrates the versatility of these compounds in forming liquid-crystal materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzonitriles can be studied through various spectroscopic methods and computational analyses. The vibrational spectra, NLO properties, and electronic transitions of 5-fluoro-2-methylbenzonitrile were investigated using DFT computational methods, providing information on the molecule's stability and potential applications . The effects of solvents on the emission spectra of certain benzonitriles have also been studied, which is crucial for understanding their behavior in different environments .

Scientific Research Applications

Chemical Fixation of Carbon Dioxide

A study elaborated on the catalytic role of TBA(2)[WO(4)] in the chemical fixation of CO(2) with various 2-aminobenzonitriles, including 2-amino-5-fluorobenzonitrile, to form quinazoline-2,4(1H,3H)-diones. This reaction was significant due to its high yields and applicability to large-scale reactions, marking an essential step in carbon dioxide utilization and fixation (Kimura et al., 2012).

Investigation of Structural and Electronic Properties

Research focusing on the structural and electronic properties of mono-fluorobenzonitriles, including 2-fluorobenzonitrile, provided insights into their thermodynamic properties and electronic effects, contributing to the understanding of these compounds in various chemical contexts (Ribeiro da Silva et al., 2012).

Synthesis of Fluorobenzonitriles

Efforts in synthesizing 4-fluorobenzonitrile by fluorinating 4-chlorobenzonitrile demonstrated the production of high-purity and high-yield fluorobenzonitriles, which are crucial intermediates in various chemical syntheses (Zhi, 2001).

Applications in Material Science and Radiochemistry

Cycloadditions for Radiopharmaceuticals

The study of cycloadditions involving radiofluorinated 4-fluorobenzonitrile oxide highlighted the potential of these reactions in creating low-molecular-weight radiopharmaceuticals, expanding the utility of fluorobenzonitriles in medical imaging and diagnosis (Zlatopolskiy et al., 2012).

Mechanism of Action

Target of Action

2,4-Dichloro-5-fluorobenzonitrile is primarily used as a basic material for the synthesis of 2-chloro-4,5-difluorobenzoic acid . This compound is an intermediate in the preparation of pharmaceuticals and agrochemicals .

Mode of Action

The compound is employed in the synthesis of 2-chloro-4,5-difluorobenzoic acid via 2-chloro-4,5-difluorobenzonitrile . This is achieved by selective fluorination . The compound is also used in the preparation of chloro-2-difluoro-4,5-benzonitrile .

Biochemical Pathways

It’s known that the compound is used in the synthesis of pharmaceuticals and agrochemicals , suggesting it may play a role in various biochemical pathways depending on the specific end product.

Safety and Hazards

properties

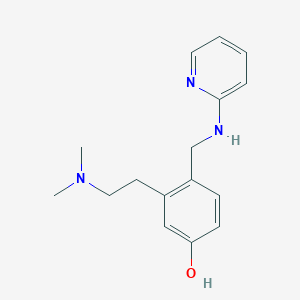

IUPAC Name |

2,4-dichloro-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2FN/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBZWBDTFUFZSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382268 | |

| Record name | 2,4-Dichloro-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128593-93-1 | |

| Record name | 2,4-Dichloro-5-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128593-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

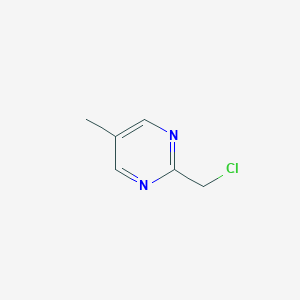

Q1: What is the significance of 2,4-Dichloro-5-fluorobenzonitrile in chemical synthesis?

A1: this compound serves as a crucial starting material for synthesizing 2,4,5-trifluorobenzonitrile []. This transformation highlights its role as a valuable building block in organic chemistry.

Q2: What is the main advantage of the synthesis method described for 2,4,5-trifluorobenzonitrile using this compound as a starting material?

A2: The patented synthesis method [] emphasizes the use of a phase transfer catalyst, enabling the reaction to proceed efficiently and achieve a high yield of 2,4,5-trifluorobenzonitrile. This approach offers an economically advantageous and industrially scalable process.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

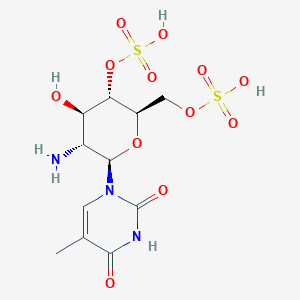

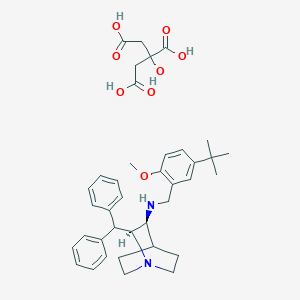

![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B139132.png)